molecular formula C21H17BrN6O3 B2525579 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1169971-97-4

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2525579
CAS No.: 1169971-97-4
M. Wt: 481.31
InChI Key: HJPKJXBHDCJOLN-UHFFFAOYSA-N
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Description

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves several steps One common method involves the cyclization of appropriate precursors under specific reaction conditionsSubsequent steps include the formation of the pyrrolo and triazole rings through cyclization reactions . Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with oxadiazole, pyrrolo, and triazole rings. Some examples are:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications. The uniqueness of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN6O3/c1-2-12-3-9-15(10-4-12)28-20(29)17-18(21(28)30)27(26-24-17)11-16-23-19(25-31-16)13-5-7-14(22)8-6-13/h3-10,17-18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPKJXBHDCJOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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